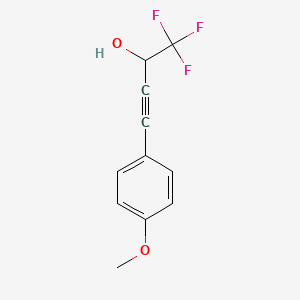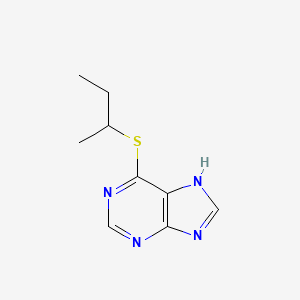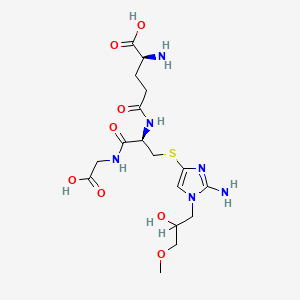
2-Phenylpyridine-4-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenylpyridine-4-carbohydrazide is an organic compound with a pyridine ring substituted with a phenyl group at the 2-position and a carbohydrazide group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylpyridine-4-carbohydrazide typically involves the reaction of 2-phenylpyridine-4-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
2-Phenylpyridine-4-carboxylic acid+Hydrazine hydrate→this compound+Water
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
化学反应分析
Types of Reactions: 2-Phenylpyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.
Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products:
Oxidation: Oxidized derivatives of the carbohydrazide group.
Reduction: Reduced forms of the carbohydrazide group, such as amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2-Phenylpyridine-4-carbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
作用机制
The mechanism of action of 2-Phenylpyridine-4-carbohydrazide, particularly in its antifungal activity, involves the inhibition of succinate dehydrogenase (SDH) in fungal cells. This inhibition disrupts the mitochondrial electron transport chain, leading to increased reactive oxygen species (ROS) levels and mitochondrial membrane potential changes, ultimately causing cell death .
相似化合物的比较
2-Phenylpyridine: A precursor to 2-Phenylpyridine-4-carbohydrazide, used in the synthesis of fluorescent metal complexes.
Pyridine-4-carbohydrazide: Shares the carbohydrazide functional group but lacks the phenyl substitution.
N′-Phenyl pyridylcarbohydrazides: Analogues with broad-spectrum antifungal activity.
Uniqueness: this compound is unique due to its combined structural features of a phenyl group and a carbohydrazide group on a pyridine ring. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
58481-06-4 |
|---|---|
分子式 |
C12H11N3O |
分子量 |
213.23 g/mol |
IUPAC 名称 |
2-phenylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C12H11N3O/c13-15-12(16)10-6-7-14-11(8-10)9-4-2-1-3-5-9/h1-8H,13H2,(H,15,16) |
InChI 键 |
RPXUGIXOYDOMAN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-{[Acetyl(4-methylphenyl)amino]methyl}naphthalen-2-yl acetate](/img/structure/B12809578.png)




![3-Bromo-5-oxohexahydro-2,6-methanofuro[3,2-b]furan-7-carboxylic acid](/img/structure/B12809639.png)

